molecular formula C15H14FN5O2S B2672806 ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate CAS No. 863458-27-9

ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate

Cat. No.: B2672806
CAS No.: 863458-27-9
M. Wt: 347.37
InChI Key: QGXJWCLEGRGLSU-UHFFFAOYSA-N
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Description

Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate has several scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential neuroprotective and anti-inflammatory effects, making it a candidate for the treatment of neurodegenerative diseases.

    Medicine: The compound’s antimicrobial properties are explored for the development of new antibiotics.

    Industry: It is used in the development of new materials with specific chemical properties.

Preparation Methods

The synthesis of ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne.

    Pyrimidine Ring Formation: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Sulfanyl Group Addition: The sulfanyl group is added to the pyrimidine ring through a thiolation reaction.

    Esterification: Finally, the compound is esterified to form this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.

Chemical Reactions Analysis

Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate involves several molecular targets and pathways :

    Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis in neuronal cells, which helps in protecting neurons from damage.

    Anti-inflammatory: It inhibits the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α by blocking the NF-kB pathway.

    Antimicrobial: The compound disrupts the cell membrane of bacteria, leading to cell death.

Comparison with Similar Compounds

Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate can be compared with other triazolo-pyrimidine derivatives :

    Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: This compound has similar neuroprotective and anti-inflammatory properties but differs in its chemical structure and specific biological activities.

    3-(4-((1-(4-bromo-3-substitutedphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: This compound is studied for its antitubercular activity and has a different mechanism of action compared to this compound.

Properties

IUPAC Name

ethyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-2-23-12(22)8-24-15-13-14(17-9-18-15)21(20-19-13)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXJWCLEGRGLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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